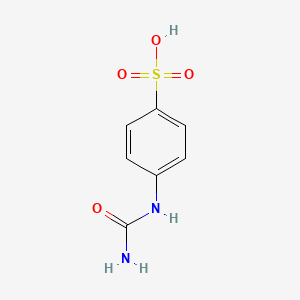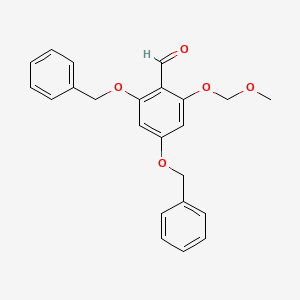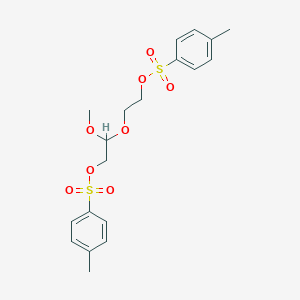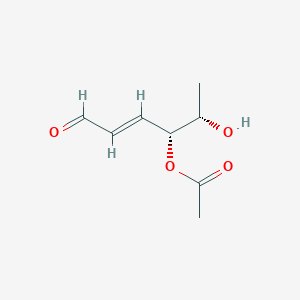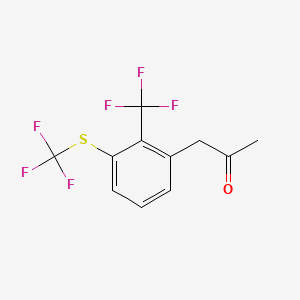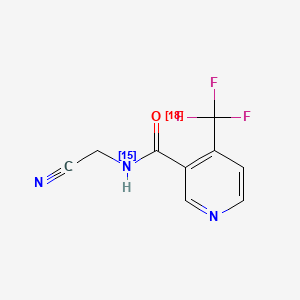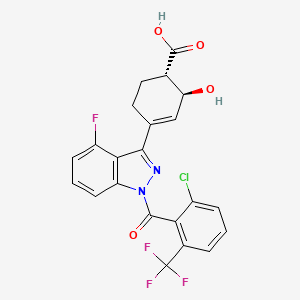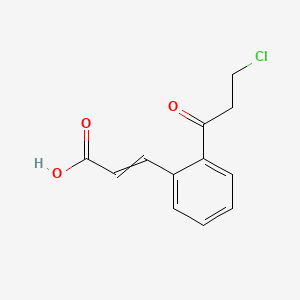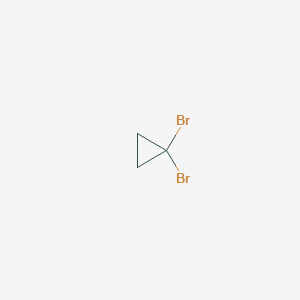
1,1-Dibromocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂ It is a halogenated derivative of cyclopropane, characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring
Métodos De Preparación
1,1-Dibromocyclopropane can be synthesized through several methods, including:
Análisis De Reacciones Químicas
1,1-Dibromocyclopropane undergoes various chemical reactions, including:
Hydrodehalogenation: This reaction involves the removal of bromine atoms using reagents like Grignard reagents in the presence of titanium compounds.
Cyclopropyl-Allyl Rearrangement: In the presence of Lewis acids such as aluminum carbenoids, this compound can undergo a rearrangement to form substituted bromoalkenes.
Substitution Reactions: The bromine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
1,1-Dibromocyclopropane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,1-dibromocyclopropane involves its high reactivity due to the presence of strained cyclopropane ring and bromine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as allyl cations. These intermediates can further react with nucleophiles or undergo rearrangements to form various products .
Comparación Con Compuestos Similares
1,1-Dibromocyclopropane can be compared with other halogenated cyclopropanes, such as:
1,1-Dichlorocyclopropane: Similar in structure but with chlorine atoms instead of bromine, it exhibits different reactivity and applications.
1,1-Diiodocyclopropane: This compound has iodine atoms and shows distinct chemical behavior due to the larger size and lower electronegativity of iodine compared to bromine.
1,1-Difluorocyclopropane: With fluorine atoms, this compound is less reactive than this compound but is used in different applications due to the strong C-F bond.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1,1-dibromocyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-3(5)1-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPYGJFXILIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518840 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-34-2 |
Source


|
| Record name | 1,1-Dibromocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

